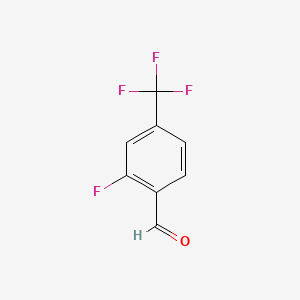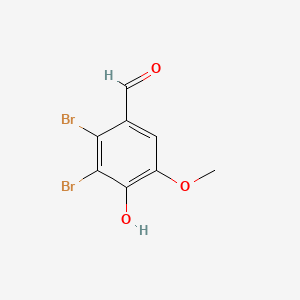
2-Fluoro-4-(trifluoromethyl)benzaldehyde
概要
説明
2-Fluoro-4-(trifluoromethyl)benzaldehyde, also known as 2-Fluoro-4-trifluoromethylbenzaldehyde or FTFB, is a synthetic compound belonging to the class of aldehydes. It is a colorless liquid with a strong, sweet, and pungent odor. Its chemical formula is C7H3F5O and its molecular weight is 186.12 g/mol. FTFB is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Chemical Synthesis and Catalysis
2-Fluoro-4-(trifluoromethyl)benzaldehyde has been utilized in various chemical syntheses and catalytic processes. For example, it has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, it has been employed in palladium-catalyzed ortho C-H hydroxylation and methylation of benzaldehydes, using orthanilic acids as transient directing groups (Chen & Sorensen, 2017), (Chen & Sorensen, 2018).
Material Science and Polymer Chemistry
In material science, this compound has shown potential in the synthesis of fluorinated microporous polyaminals, demonstrating enhanced CO2 adsorption capabilities due to the polar C-F bond and nitrogen-rich polyaminal skeleton (Li, Zhang, & Wang, 2016). It has also been used in the synthesis of various fluorinated analogs of combretastatins with potential anticancer properties (Lawrence et al., 2003).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is an organic fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an organic fluorinated building block, it likely interacts with its targets through covalent bonding, influencing the structure and function of target molecules .
生化学分析
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)benzaldehyde plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit mitochondrial electron transport at the cytochrome bc1 complex . This interaction disrupts the electron transport chain, affecting cellular respiration and energy production. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications in protein structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to cause respiratory tract irritation and gastrointestinal irritation, indicating its potential cytotoxic effects . At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the cytochrome bc1 complex can lead to the generation of reactive oxygen species (ROS), which can trigger oxidative stress and alter gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. Its inhibition of the cytochrome bc1 complex is a key aspect of its mechanism of action . By binding to this complex, it prevents the transfer of electrons, leading to a buildup of electrons and the generation of ROS. This oxidative stress can result in the activation of various signaling pathways, including those involved in apoptosis and inflammation. Additionally, this compound can modify proteins through covalent bonding, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical effects. Long-term studies have shown that continuous exposure to this compound can lead to persistent oxidative stress and alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild respiratory and gastrointestinal irritation . At higher doses, it can lead to significant toxic effects, including severe oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound’s influence on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway it is involved in.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can also be affected by its affinity for specific cellular components.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It has been observed to localize primarily in the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, influencing its biochemical interactions and effects.
特性
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHNXLFIGPWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335113 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89763-93-9 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89763-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hydrogen peroxide in the MLD process involving 2-fluoro-4-(trifluoromethyl)benzaldehyde?
A1: Research indicates that incorporating hydrogen peroxide as a fourth precursor in the MLD process, after the reaction of this compound with ozone, leads to the formation of a peroxyacid structure (C(O)–O–OH) on the surface. [] This finding, confirmed through in situ Fourier-transform infrared spectroscopy measurements, provides valuable insights into the film growth mechanism and potential for further functionalization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)




![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)



![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)


